molecular formula C7H4F3N3O B1374097 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile CAS No. 1339317-81-5

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile

Cat. No.: B1374097
CAS No.: 1339317-81-5
M. Wt: 203.12 g/mol
InChI Key: FNZOJVMRDCHPQZ-UHFFFAOYSA-N
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Description

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a fluorinated pyrazine derivative characterized by a trifluoroethoxy substituent at the 5-position and a nitrile group at the 2-position. This compound’s structure combines electron-withdrawing groups (trifluoroethoxy and nitrile) that influence its electronic properties, solubility, and reactivity.

Properties

IUPAC Name

5-(2,2,2-trifluoroethoxy)pyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)4-14-6-3-12-5(1-11)2-13-6/h2-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZOJVMRDCHPQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with trifluoroethanol and cyanogen bromide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazine derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The carbonitrile group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of specific enzymatic pathways .

Comparison with Similar Compounds

2-Chloro-5-(trifluoromethyl)pyrazine

  • Structure : Chloro and trifluoromethyl substituents at positions 2 and 5, respectively.
  • Key Differences :
    • The trifluoromethyl group (−CF₃) is more electron-withdrawing than the trifluoroethoxy group (−OCH₂CF₃), leading to distinct electronic effects on the pyrazine ring.
    • The nitrile group in the target compound may enhance reactivity in nucleophilic substitutions compared to the chloro substituent.
  • Applications : Used in pharmaceutical and agrochemical research for its stability and versatility in derivatization .

Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate

  • Structure : Trifluoromethoxy (−OCF₃) and ester (−COOEt) groups at positions 5 and 2.
  • Key Differences :
    • The ester group offers different metabolic stability and solubility profiles compared to the nitrile group.
    • Trifluoromethoxy vs. trifluoroethoxy: The latter has a longer alkyl chain, increasing lipophilicity.
  • Applications : Carboxylate esters are intermediates in drug synthesis; the trifluoromethoxy group may enhance membrane permeability .

3-(4-(2,2,2-Trifluoroacetyl)piperazin-1-yl)pyrazine-2-carbonitrile

  • Structure : A trifluoroacetyl-piperazine moiety at position 3 and nitrile at position 2.
  • The trifluoroacetyl group (−COCF₃) is more polar than −OCH₂CF₃.
  • Applications : Likely explored for kinase inhibition or CNS-targeted drugs due to the piperazine scaffold .

Data Table: Structural and Functional Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications Availability
5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile −OCH₂CF₃ (5), −CN (2) C₇H₄F₃N₃O 227.12 g/mol Research intermediate Discontinued
2-Chloro-5-(trifluoromethyl)pyrazine −Cl (2), −CF₃ (5) C₅H₂ClF₃N₂ 194.53 g/mol Agrochemical/pharmaceutical synth Available
Ethyl 5-(trifluoromethoxy)pyrazine-2-carboxylate −OCF₃ (5), −COOEt (2) C₈H₇F₃N₂O₃ 236.15 g/mol Synthetic intermediate Available
2-Methoxy-3-(1-methylpropyl)pyrazine −OCH₃ (2), −CH(CH₂CH₃)CH₃ (3) C₉H₁₄N₂O 166.22 g/mol Flavoring agent Available

Research Findings and Trends

  • Electronic Effects : Trifluoroethoxy and trifluoromethyl groups enhance electrophilicity of the pyrazine ring, facilitating reactions with nucleophiles (e.g., amines, thiols) .
  • Bioactivity : Fluorinated pyrazines are prevalent in kinase inhibitors and antimicrobial agents due to fluorine’s ability to modulate bioavailability and target binding .
  • Synthetic Challenges : The discontinued status of this compound may reflect synthetic hurdles, such as instability under acidic conditions or purification difficulties .

Biological Activity

5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile is a pyrazine derivative that has garnered interest in various fields due to its potential biological activities. This compound is characterized by the presence of a trifluoroethoxy group and a cyano group, which may influence its interaction with biological systems. This article provides an overview of the biological activity associated with this compound, including relevant research findings, mechanisms of action, and potential applications.

  • IUPAC Name : this compound
  • CAS Number : 1339317-81-5
  • Molecular Formula : C8H6F3N3O
  • Molecular Weight : 221.15 g/mol

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests potential applications in medicinal chemistry and agriculture. The compound's structure indicates it may interact with various biological targets.

Antiviral Activity

A study on related pyrazine derivatives indicated that compounds with similar structural features exhibited antiviral properties against influenza A viruses (H1N1 and H3N2). These compounds demonstrated low cytotoxicity while maintaining effective inhibition of viral replication . Although specific data on this compound is not yet available, its structural similarity suggests potential antiviral activity.

The mechanism of action for pyrazine derivatives often involves:

  • Inhibition of Viral Enzymes : Compounds may inhibit key enzymes necessary for viral replication.
  • Binding Interactions : The trifluoroethoxy and cyano groups may facilitate binding to viral proteins or host cell receptors.

Case Studies and Research Findings

While direct studies on this compound are scarce, insights can be drawn from related compounds:

  • Synthesis and Evaluation of Pyrazine Derivatives :
    • A study synthesized various pyrazine derivatives and evaluated their activities against influenza viruses. One derivative showed an IC50 value of 7.41 µM against H3N2, indicating significant antiviral potential .
  • Fluorinated Compounds in Agrochemicals :
    • Research highlighted the role of fluorinated compounds in agrochemical applications, emphasizing their enhanced biological activity compared to non-fluorinated analogs. This suggests that the trifluoroethoxy group in our compound could enhance its efficacy as a pesticide or herbicide .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Pyrazine Derivative AAntiviral (H3N2)7.41
Pyrazine Derivative BAntiviral (H1N1)5.63
Fluorinated Agrochemical Compound CHerbicidalTBD

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile
Reactant of Route 2
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5-(2,2,2-Trifluoroethoxy)pyrazine-2-carbonitrile

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